2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline
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Overview
Description
2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline is an organic compound that features a piperidine ring substituted with a methyl group and an aniline ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Methyl Group: The piperidine ring is then methylated using methylating agents such as methyl iodide.
Formation of the Aniline Ring: The aniline ring is synthesized separately, often through nitration followed by reduction of a benzene derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using reagents like trifluoromethyl iodide.
Coupling of the Two Rings: The final step involves coupling the piperidine and aniline rings through a suitable coupling reaction, such as a Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the aniline ring.
Reduction: Reduced derivatives of the piperidine ring.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperidin-1-yl)-4-(trifluoromethyl)aniline
- 2-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline
- 2-(4-Methylpiperidin-1-yl)-6-(trifluoromethyl)aniline
Uniqueness
2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group on the aniline ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c1-9-4-6-18(7-5-9)12-3-2-10(8-11(12)17)13(14,15)16/h2-3,8-9H,4-7,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTMIUZGZUTXPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352565 |
Source
|
Record name | 2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24781442 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
445465-72-5 |
Source
|
Record name | 2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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